![molecular formula C17H28N2OS B5540013 (3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)
(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol
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Overview
Description
The compound belongs to a class of organic molecules with potential applications in medicinal chemistry, given its complex structure featuring both piperidine and pyrrolidine rings. Its synthesis and study are relevant for understanding the interactions and properties of similar compounds.
Synthesis Analysis
A method for synthesizing related compounds involves the catalytic hydrogenation of pyrrolylpyridine derivatives, which can be prepared through the condensation of aminopyridines with dimethoxytetrahydrofuran, indicating a potential pathway for synthesizing the compound of interest (Smaliy et al., 2011).
Molecular Structure Analysis
Studies on similar compounds have highlighted the importance of crystal and molecular structures in understanding the properties of these molecules. For instance, the structure of a related compound was determined by X-ray diffraction, revealing a monoclinic crystal system and providing insights into its geometric configuration (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Research into the reactivity and chemical behavior of similar compounds has shown a variety of reactions, such as condensations and cyclizations, which form the backbone of synthetic strategies for these molecules. This highlights the compound's potential versatility in chemical synthesis and applications (Gad-Elkareem et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic methods and characterizations for compounds structurally related to "(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol". For example, Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, highlighting a simpler approach for large-scale production Smaliy et al., 2011. Another study by Bergman et al. (2011) detailed the use of a P4S10-pyridine complex as a thionating agent, demonstrating its synthetic utility and selectivity Bergman et al., 2011.
Pharmacological Studies
In the realm of pharmacology, research on compounds with similar structures has explored their potential as therapeutic agents. For instance, Grimwood et al. (2011) investigated a compound with affinity for κ-opioid receptors, demonstrating its potential for treating depression and addiction disorders Grimwood et al., 2011.
Catalysis and Polymerization
Research also extends into catalysis and the polymerization of specific compounds. Wang et al. (2012) discussed the use of NNN-tridentate pyrrolyl ligands in rare-earth metal complexes for the selective living polymerization of isoprene, showcasing the versatility of related compounds in synthetic applications Wang et al., 2012.
Antimicrobial Agents
Furthermore, Patel et al. (2012) synthesized thiazolidinone derivatives for their antimicrobial properties, indicating the broad applicability of such structures in developing new therapeutic agents Patel et al., 2012.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-14-10-19(8-5-17(14,2)20)12-16-9-15(13-21-16)11-18-6-3-4-7-18/h9,13-14,20H,3-8,10-12H2,1-2H3/t14-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUUNBDTDNMLRG-PBHICJAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)CC2=CC(=CS2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)CC2=CC(=CS2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol |
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